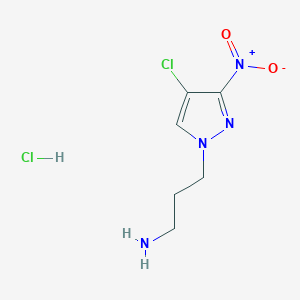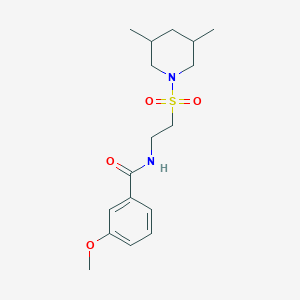
N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
Mécanisme D'action
N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is a selective inhibitor of the TYK2 enzyme, which plays a key role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide blocks the downstream signaling of these cytokines, leading to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In these models, N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide reduces the production of pro-inflammatory cytokines, such as IL-17 and tumor necrosis factor alpha (TNF-α), and increases the production of anti-inflammatory cytokines, such as IL-10. N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide has also been shown to reduce the infiltration of immune cells into inflamed tissues and to inhibit the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical studies. However, one limitation of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide and other TYK2 inhibitors. One direction is the evaluation of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide in additional autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is the combination of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide with other therapies, such as biologics or small molecule inhibitors of other JAK family members. Finally, the identification of biomarkers that predict response to N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide could improve patient selection and treatment outcomes.
Méthodes De Synthèse
The synthesis of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide involves several steps, starting with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3,5-dimethylpiperidin-1-yl)propane-1-sulfonamide to form the sulfonyl chloride intermediate. Finally, the sulfonyl chloride is reacted with 3-methoxy-N-(2-aminoethyl)aniline to form the target compound.
Applications De Recherche Scientifique
N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide has been studied extensively in preclinical models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In these models, N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce disease severity. Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide in patients with psoriasis, lupus, and other autoimmune diseases.
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpiperidin-1-yl)sulfonylethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13-9-14(2)12-19(11-13)24(21,22)8-7-18-17(20)15-5-4-6-16(10-15)23-3/h4-6,10,13-14H,7-9,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVVLGXFGUVSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-Methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2487082.png)
![4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2487083.png)
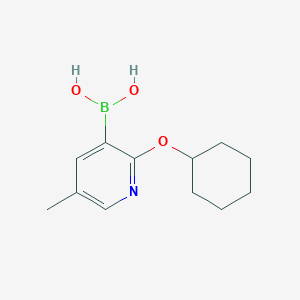

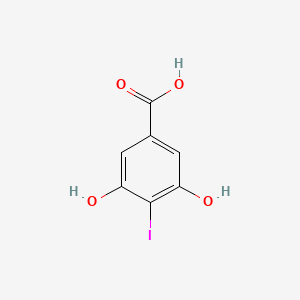
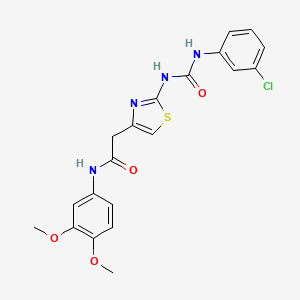
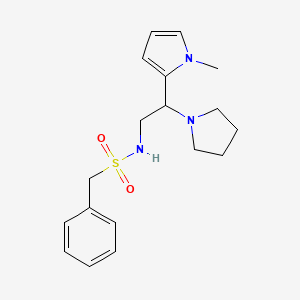
![Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester](/img/structure/B2487092.png)
![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)
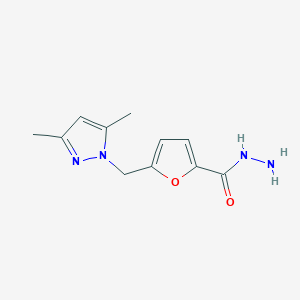
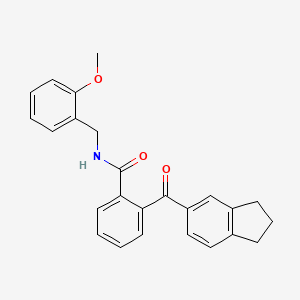
![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)
![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487102.png)
